Product packaging for (S)-2-(Adamantan-1-yl)-2-aminoethanol(Cat. No.:)

(S)-2-(Adamantan-1-yl)-2-aminoethanol

Cat. No.: B13352881
M. Wt: 195.30 g/mol
InChI Key: HBUUJKSRVMGCEK-LTMLNTECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Adamantan-1-yl)-2-aminoethanol (CAS 909125-89-9) is a chiral β-amino alcohol research compound that serves as a valuable building block in medicinal chemistry and drug discovery . The compound features an adamantane moiety, a rigid, bulky, and remarkably hydrophobic cage structure that is widely utilized to modulate the properties of bioactive molecules . The incorporation of the adamantyl group can enhance a molecule's metabolic stability and lipophilicity, which often improves its ability to cross biological membranes and increases bioavailability . This stereospecific (S)-enantiomer is particularly significant for exploring structure-activity relationships (SAR) in the development of novel therapeutics . Adamantane derivatives are investigated for a wide spectrum of pharmacological applications . Research indicates that adamantane-containing scaffolds are explored as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic conditions such as metabolic syndrome and type 2 diabetes . Furthermore, the chiral 1,2-aminoalcohol motif is a privileged structure in asymmetric synthesis, where it functions as a chiral ligand or auxiliary to control stereoselectivity . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO B13352881 (S)-2-(Adamantan-1-yl)-2-aminoethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(2S)-2-(1-adamantyl)-2-aminoethanol

InChI

InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1

InChI Key

HBUUJKSRVMGCEK-LTMLNTECSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](CO)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CO)N

Origin of Product

United States

The Adamantane Scaffold: a Foundation for Chirality and Stability

The adamantane (B196018) moiety, a cage-like hydrocarbon, bestows a unique set of properties upon the molecules that contain it. Its rigid and highly symmetric diamondoid structure is a cornerstone of its utility in chiral chemistry.

Structural Rigidity and Three-Dimensionality: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity provides a well-defined and predictable three-dimensional framework. When incorporated into chiral ligands or catalysts, this structure can create a highly specific chiral environment around a metal center, effectively influencing the stereochemical outcome of a reaction. This precise spatial arrangement is crucial for achieving high levels of enantioselectivity.

Lipophilicity and Stability: The hydrocarbon nature of adamantane makes it highly lipophilic. This property can enhance the solubility of derivative compounds in organic solvents, which is often advantageous in catalytic processes. Furthermore, the adamantane cage is chemically robust and resistant to metabolic degradation, a feature that has led to its widespread use in medicinal chemistry to improve the pharmacokinetic profiles of drugs. mdpi.com This inherent stability also makes it a durable component in catalysts that need to withstand harsh reaction conditions. The introduction of an adamantyl group can significantly impact the properties and stability of aromatic π-systems.

The unique structural and physicochemical properties of the adamantane scaffold have garnered considerable attention in medicinal chemistry and materials science. Its three-dimensional nature allows for the precise positioning of functional groups, facilitating effective interaction with biological targets or influencing the assembly of supramolecular structures.

Chiral Amino Alcohols: Pillars of Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in the field of asymmetric synthesis, serving multiple critical roles in the creation of enantiomerically pure molecules. Their value stems from the close proximity of two distinct functional groups—an amine and a hydroxyl group—attached to a chiral backbone.

Versatile Chiral Ligands: One of the most prominent applications of chiral amino alcohols is as precursors to a vast array of chiral ligands for asymmetric catalysis. rsc.org The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that creates a chiral pocket around the metal. This forces reactants to approach the metal from a specific direction, leading to the preferential formation of one enantiomer over the other. Ligands derived from chiral amino alcohols have been successfully employed in a multitude of asymmetric reactions, including reductions, additions, and hydrogenations. rsc.org

Chiral Auxiliaries and Building Blocks: Beyond their use in catalysis, chiral amino alcohols serve as valuable chiral auxiliaries. They can be temporarily attached to a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary can be cleaved and recovered, having imparted its chirality to the product. Furthermore, these compounds are fundamental chiral building blocks, readily incorporated into the synthesis of complex, biologically active molecules such as pharmaceuticals and natural products. The synthesis of enantiomerically pure 1,2-amino alcohols is a key challenge and an area of active research, with methods ranging from classical resolution to advanced biocatalytic and catalytic asymmetric syntheses.

S 2 Adamantan 1 Yl 2 Aminoethanol: Current Research Focus

Enantioselective Approaches to this compound

Enantioselective strategies for synthesizing this compound primarily involve two main pathways: the derivatization of chiral precursors like epoxides and the use of catalytic asymmetric reactions to construct the chiral centers.

A robust and widely utilized method for preparing enantiopure β-amino alcohols is the nucleophilic ring-opening of chiral epoxides. This approach leverages the readily available and highly enantiopure epoxides as starting materials, transferring the stereochemical information to the final product.

The synthesis often commences with (S)-2-(Adamantan-1-yl)oxirane, a chiral epoxide. The ring-opening of this epoxide with an azide (B81097) source, such as sodium azide (NaN₃), is a key step. This azidolysis reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at the stereocenter being attacked.

The reaction's regioselectivity is a critical factor. For (S)-adamantyl oxirane, the nucleophilic attack by the azide ion occurs preferentially at the less sterically hindered carbon atom. Research has demonstrated that the azidolysis of (S)-adamantyl oxirane in hot water leads predominantly to the formation of (S)-1-adamantyl-2-azido ethanol (B145695) in excellent yield. nih.gov This outcome indicates that the attack occurs at the terminal carbon of the oxirane ring, preserving the original stereochemistry at the carbon bearing the adamantyl group.

Starting MaterialReagentProductKey Feature
(S)-2-(Adamantan-1-yl)oxiraneSodium Azide (NaN₃)(S)-2-Azido-1-(adamantan-1-yl)ethanolHigh regio- and stereoselectivity

Once the chiral 1,2-azido ethanol is obtained, the next step is the reduction of the azide group to a primary amine. The Staudinger reaction is a mild and efficient method for this transformation, preventing racemization of the chiral centers. nih.gov This reaction involves treating the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then undergoes hydrolysis to yield the desired amine and triphenylphosphine oxide as a byproduct. nih.govorganic-chemistry.org

The reduction of (S)-2-azido-1-(adamantan-1-yl)ethanol using PPh₃ in a tetrahydrofuran (B95107) (THF)/water solvent system provides the target molecule, this compound, in high yield and with excellent preservation of enantiopurity. nih.gov

IntermediateReagentProductReaction Type
(S)-2-Azido-1-(adamantan-1-yl)ethanolTriphenylphosphine (PPh₃)/H₂OThis compoundStaudinger Reaction

An alternative strategy involves the diastereoselective reduction of a prochiral precursor, such as a β-amino ketone or a related β-hydroxy imine. This approach establishes the final stereocenter through a controlled reduction step. For instance, the reduction of an adamantyl-containing β-amino ketone can be influenced by chelation control to achieve high diastereoselectivity for the desired anti-β-amino alcohol product. cabidigitallibrary.org

The choice of hydride reagent is crucial for achieving high selectivity. Reagents like zinc borohydride (B1222165) or other specialized hydrides can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, creating a rigid cyclic intermediate. The hydride is then delivered to the carbonyl face from the less sterically hindered side, leading to a predictable stereochemical outcome. While this method is powerful, its application to adamantane derivatives requires careful optimization to manage the significant steric bulk of the adamantyl group.

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chiral molecules efficiently. These reactions use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A novel and potent method for synthesizing chiral β-amino alcohols is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. nih.gov This reaction constructs the C-C bond and sets the two adjacent stereocenters simultaneously with high levels of control. nih.govbohrium.com

The proposed mechanism involves a radical-polar crossover. bohrium.comorganic-chemistry.org A chiral chromium catalyst selectively reduces the N-sulfonyl imine via a single-electron transfer to form an α-amino radical intermediate. acs.org This radical is then trapped, and the catalyst controls the subsequent stereoselective addition to an aldehyde. organic-chemistry.org This method has demonstrated broad substrate compatibility, tolerating various functional groups on both the aldehyde and imine coupling partners. bohrium.com By selecting an adamantyl-containing imine and a suitable aldehyde, this protocol can provide a direct and modular route to chiral β-amino alcohols featuring the adamantane scaffold. The N-sulfonyl protecting group can be subsequently removed to yield the final product. bohrium.com

Reaction TypeCatalystReactantsKey Features
Asymmetric Cross Aza-Pinacol CouplingChiral Chromium ComplexAldehydes, N-sulfonyl IminesHigh diastereo- and enantioselectivity, Broad substrate scope, Radical-polar crossover mechanism

Catalytic Asymmetric Cross-Coupling Reactions

Radical C-H Amination via Radical Relay Chaperone Strategy

A novel approach to the synthesis of β-amino alcohols involves the strategic functionalization of C-H bonds using a radical relay chaperone strategy. nih.govspringernature.com This method allows for the direct conversion of alcohols into their β-amino counterparts through a regioselective and stereoselective amination process. nih.govspringernature.com While a direct application to produce this compound has not been extensively detailed, the methodology is applicable to complex and sterically hindered alcohols. nih.gov

The core of this strategy lies in the temporary conversion of the alcohol into an imidate radical. nih.gov This is achieved by reacting the alcohol with an imidoyl chloride chaperone. nih.gov The resulting imidate radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), a process that selectively abstracts a hydrogen atom from the β-carbon. nih.gov This regioselectivity is a key advantage of the method. nih.gov

The subsequent intramolecular amination is the product- and stereo-determining step. nih.gov The reaction is often mediated by a multi-catalytic system, which can include a chiral copper catalyst and an energy transfer photocatalyst, to control the enantioselectivity of the C-H amination. nih.gov Interestingly, research has shown that bulky acid co-catalysts, such as adamantyl carboxylic acid, can enhance both the efficiency and stereocontrol of the reaction. nih.gov The final step involves the hydrolysis of the resulting intermediate to yield the desired β-amino alcohol. nih.gov

Table 1: Key Features of the Radical Relay Chaperone Strategy

FeatureDescription
Strategy Radical-mediated β C-H amination of alcohols. nih.govspringernature.com
Key Intermediate Imidate radical that facilitates a 1,5-hydrogen atom transfer. nih.gov
Selectivity The 1,5-HAT provides high regioselectivity for the β-position. nih.gov
Stereocontrol Achieved through the use of chiral catalysts, such as copper complexes. nih.gov
Final Step Hydrolysis to yield the β-amino alcohol. nih.gov

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amines and amino alcohols. frontiersin.orgwikipedia.org Engineered enzymes, particularly amine dehydrogenases, have emerged as powerful tools for the asymmetric synthesis of compounds like this compound. researchgate.netnih.govnih.gov

Enzyme-Catalyzed Asymmetric Reductive Amination of α-Hydroxy Ketones

A prominent biocatalytic route to chiral vicinal amino alcohols is the asymmetric reductive amination of α-hydroxy ketones. researchgate.netnih.govnih.gov This one-step synthesis utilizes engineered amine dehydrogenases (AmDHs) and ammonia (B1221849) as the amino donor. nih.govnih.govfrontiersin.org The process is highly stereoselective, often yielding the (S)-configured amino alcohol with excellent enantiomeric excess (>99% ee) and high conversion rates. researchgate.netfrontiersin.orgmanchester.ac.uk

The reaction involves the direct reductive coupling of the α-hydroxy ketone with ammonia, catalyzed by the AmDH. nih.gov This reaction requires a nicotinamide (B372718) cofactor, typically NADH or NADPH, which is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate. frontiersin.orgnih.gov This cofactor recycling is crucial for the economic viability of the process. nih.gov The reaction is typically carried out in an aqueous buffer system at a controlled pH, often around 8.5 to 9.0. frontiersin.orgrsc.org

Table 2: Typical Reaction Conditions for Asymmetric Reductive Amination

ParameterCondition
Enzyme Engineered Amine Dehydrogenase (AmDH)
Substrate α-Hydroxy Ketone
Amine Source Ammonia (e.g., from NH₄Cl/NH₃·H₂O buffer) frontiersin.org
Cofactor NAD⁺/NADH or NADP⁺/NADPH nih.gov
Cofactor Regeneration Glucose Dehydrogenase (GDH) and Glucose frontiersin.org
pH 8.5 - 9.0 frontiersin.orgrsc.org
Temperature Typically around 30°C frontiersin.org
Engineering Amine Dehydrogenases for Enhanced Enantioselectivity and Activity

The substrate scope of naturally occurring amine dehydrogenases is often limited. researchgate.net To accommodate bulky substrates like 1-adamantyl-2-hydroxyethanone, protein engineering techniques such as directed evolution and rational design are employed. nih.govuva.nl These methods are used to create enzyme variants with improved activity, stability, and enantioselectivity towards non-natural, sterically demanding ketones. nih.govuva.nl

For instance, AmDHs have been successfully engineered from amino acid dehydrogenases (AADHs), such as leucine (B10760876) dehydrogenase and phenylalanine dehydrogenase. nih.govnih.gov Through techniques like iterative saturation mutagenesis, variants have been developed that exhibit significantly enhanced catalytic efficiency (kcat/Km) and total turnover numbers (TTN) for the reductive amination of α-hydroxy ketones. nih.govfrontiersin.org This has been demonstrated in the synthesis of various chiral amino alcohols, where engineered AmDHs have shown the ability to catalyze the reaction with high conversion rates and excellent enantioselectivity. researchgate.netfrontiersin.org The engineering efforts focus on modifying the active site of the enzyme to better accommodate the bulky adamantyl group, thereby facilitating the stereoselective amination. nih.gov

Other Stereoselective Transformations for Adamantyl Amino Alcohols

Beyond radical amination and biocatalysis, other established stereoselective methods can be applied to the synthesis of adamantyl amino alcohols.

Aminolysis and Azidolysis of Oxiranes

The ring-opening of epoxides is a classic and effective method for the synthesis of β-amino alcohols. In the context of adamantyl derivatives, functionally substituted 2-(adamantan-1-yl)oxiranes serve as key starting materials. researchgate.net The reaction of these adamantyl-substituted oxiranes with amines (aminolysis) or sodium azide (azidolysis) provides a direct route to the corresponding β-amino alcohols or β-azido alcohols, which can be subsequently reduced to the amino alcohol. researchgate.net

The regioselectivity of the ring-opening is a critical aspect of this methodology. For unsymmetrical epoxides, the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. cmu.edu In the case of adamantyl-substituted epoxides, the reaction with amines such as diethylamine (B46881) and morpholine (B109124) has been shown to yield nucleophilic substitution products. researchgate.net Similarly, reaction with sodium azide in the presence of ammonium (B1175870) chloride also affords the corresponding azido (B1232118) alcohol. researchgate.net The azidolysis of epoxides can be influenced by pH, with acidic conditions sometimes favoring attack at the more substituted carbon. cmu.edu

Sharpless Asymmetric Aminohydroxylation of Alkenes

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct, enantioselective conversion of alkenes into N-protected vicinal amino alcohols. organic-chemistry.orgnih.govwikipedia.org This reaction utilizes an osmium catalyst in combination with a chiral ligand, typically derived from cinchona alkaloids, to induce enantioselectivity. organic-chemistry.orgresearchgate.net While a specific application to an adamantyl-substituted alkene to produce this compound is not extensively documented, the methodology has a broad substrate scope. nih.gov

The reaction involves the syn-addition of an amino group and a hydroxyl group across the double bond of the alkene. organic-chemistry.org The nitrogen source is typically a salt of an N-halosulfonamide, -amide, or -carbamate. organic-chemistry.org A key challenge in the aminohydroxylation of unsymmetrical alkenes is controlling the regioselectivity, as two regioisomeric amino alcohols can be formed. nih.gov The choice of the chiral ligand and the nitrogen source can influence the regiochemical outcome of the reaction. organic-chemistry.org

Mannich-Type Reactions with α-Alkoxy Enolates and Imines

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are direct precursors to 1,2-amino alcohols. nih.gov In a modern variant, the enantioselective Mannich reaction can involve the reaction of an enolate with an imine. rsc.org For the synthesis of the target compound, this would hypothetically involve a reaction between an adamantyl-containing imine and an α-alkoxy enolate.

The general mechanism involves the activation of an imine by a chiral catalyst, followed by the nucleophilic attack of the enolate. The α-alkoxy group on the enolate is strategic, as it can be readily converted to the hydroxyl group of the final amino alcohol product. The stereochemical outcome is directed by the chiral catalyst, which creates a chiral environment, favoring the formation of one enantiomer over the other. While this represents a powerful tool for constructing C-C and C-N bonds simultaneously with stereocontrol, its specific application to adamantyl systems requires careful selection of catalysts and reaction conditions to overcome the steric hindrance of the bulky adamantyl group. nih.gov

Table 1: Key Components in a Hypothetical Mannich-Type Synthesis

Component Role in Reaction Desired Structure for Target Compound
Imine Electrophile; source of the amine group Adamantyl-methanimine
α-Alkoxy Enolate Nucleophile; precursor to the ethanol backbone A silyl (B83357) enol ether derived from an alkoxy-acetyl precursor

| Catalyst | Enantioselective control | Chiral copper-based or similar metal-ligand complex rsc.org |

Ring-Opening of Adamantyl Aziridine (B145994) Systems

Aziridines, as strained three-membered nitrogen-containing heterocycles, are versatile intermediates in organic synthesis. Their high ring strain facilitates ring-opening reactions with a variety of nucleophiles, providing a direct route to functionalized amines. researchgate.netfrontiersin.org The synthesis of this compound can be envisioned through the regioselective ring-opening of a suitably substituted chiral adamantyl aziridine.

The process begins with the synthesis of an enantiopure aziridine bearing an adamantyl group at one of the ring carbons. This intermediate can be activated by electrophiles or Lewis acids, forming a more reactive aziridinium (B1262131) ion. nih.gov Subsequent nucleophilic attack, for instance by water or a hydroxide (B78521) source, cleaves one of the carbon-nitrogen bonds. mdpi.com The regioselectivity of this opening—that is, which C-N bond is broken—is a critical factor and is influenced by steric and electronic effects of the substituents on the aziridine ring. frontiersin.org For an adamantyl-substituted aziridine, the nucleophile would be directed to the carbon atom bearing the adamantyl group to yield the desired 2-aminoethanol structure.

Table 2: Regioselectivity in Aziridine Ring-Opening

Position of Attack Influencing Factors Outcome for Adamantyl Aziridine
Less hindered carbon Steric hindrance, SN2-type mechanism Attack occurs at the non-adamantyl carbon, leading to an undesired isomer.

| More substituted carbon | Electronic stabilization of a partial positive charge (SN1-type character), acidic conditions | Attack at the adamantyl-bearing carbon is favored, yielding the target compound. frontiersin.org |

One-Pot Synthesis Strategies for Bridgehead Amino Alcohols

One-pot synthesis strategies offer significant advantages by reducing the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. An efficient one-pot approach has been developed for the synthesis of bridgehead amino alcohols directly from cage hydrocarbons like adamantane. researchgate.nettandfonline.comfigshare.com

This method involves a sequence of reactions carried out in a single reaction vessel. The process starts with the nitroxylation of adamantane using nitric acid. researchgate.netresearchgate.net This is followed by the amination of the resulting intermediate nitroxy derivative with urea. The final step is the oxidation of the generated amine to the corresponding amino alcohol upon the addition of concentrated sulfuric acid. researchgate.nettandfonline.comfigshare.com This strategy is noted for its operational simplicity, use of readily available reagents, good yields, and scalability to the multigram level. researchgate.netfigshare.com

Table 3: Steps in the One-Pot Synthesis of Bridgehead Amino Alcohols

Step Reagents Transformation
1. Nitroxylation Nitric acid (in acetic acid) Adamantane is converted to an adamantyl nitroxy derivative. researchgate.net
2. Amination Urea The nitroxy group is replaced by an amino group. researchgate.net

| 3. Oxidation/Hydrolysis | Concentrated Sulfuric Acid | The adamantyl amine is oxidized to the final amino alcohol product. researchgate.nettandfonline.comfigshare.com |

Evaluation of Synthetic Efficiency and Scalability

The practical utility of a synthetic method is determined by its efficiency and scalability. Each of the discussed methodologies presents a different profile in this regard.

| Reagent Cost | High (chiral catalysts) | Moderate to High | Low researchgate.net |

Principles of Green Chemistry in Amino Alcohol Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The synthesis of amino alcohols, including this compound, can be evaluated through the lens of its twelve core principles.

Prevention: It is better to prevent waste than to treat it. One-pot syntheses excel here by minimizing the number of steps and waste from intermediate purifications. researchgate.netyale.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. yale.edu Reactions like additions (e.g., Mannich) and ring-openings generally have better atom economy than multi-step routes involving protecting groups.

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little to no toxicity. yale.edu This involves avoiding heavy metals or toxic solvents where possible.

Designing Safer Chemicals: The final product should be designed to be effective while minimizing toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made innocuous. yale.edu Recent advances in amino alcohol synthesis focus on using water as a solvent. rsc.org

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. yale.edu

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. yale.eduyoutube.com The one-pot synthesis from adamantane directly is a good example of avoiding derivatization.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu Enantioselective Mannich reactions rely on this principle.

Design for Degradation: Chemical products should be designed to break down into harmless products at the end of their use.

Real-time Analysis for Pollution Prevention: In-process monitoring can help prevent the formation of hazardous byproducts. youtube.com

Inherently Safer Chemistry for Accident Prevention: Substances and their forms used in a process should be chosen to minimize the potential for accidents. yale.edu

The one-pot synthesis aligns well with several green principles, particularly waste prevention and the reduction of derivatives. Catalytic methods like the Mannich reaction adhere to the principle of catalysis. Future developments will likely focus on combining these strengths, for example, by developing catalytic, one-pot, stereoselective syntheses in environmentally benign solvents. patsnap.comuv.es

Table 5: Mentioned Compounds

Compound Name
This compound
Adamantane
Urea
Nitric acid
Sulfuric acid

Role as Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Chiral 1,2-amino alcohols, including derivatives of this compound, are highly effective ligands in a variety of transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of a reaction.

Design and Synthesis of this compound-Derived Ligands

The design of chiral ligands derived from this compound leverages the compound's inherent stereochemistry and steric bulk. The adamantyl group is particularly notable for its rigid and sterically demanding nature, which can create a deep chiral pocket around a metal's active site, enhancing enantioselectivity.

The synthesis of such ligands often begins with enantiomerically pure amino acids. acs.org A typical two-step process involves the conversion of a natural or unnatural amino acid to a chiral amino alcohol. acs.org Further modifications can then be made to the amino or hydroxyl groups to fine-tune the ligand's electronic and steric properties for specific catalytic applications. For instance, increasing steric bulk on the ligand framework has been a key strategy in ligand tuning to improve enantiomeric excesses in reactions. acs.org

Coordination Chemistry with Transition Metals (e.g., Pd(II) complexes)

The coordination of amino alcohol-derived ligands with transition metals like palladium(II) is fundamental to their catalytic function. These bidentate ligands typically coordinate to the metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. mdpi.com

In Pd(II) complexes, the geometry is typically square-planar. mdpi.com The stability of these complexes is influenced by factors such as the basicity of the amino group and the chelate ring size. mdpi.com The bulky adamantyl group in ligands derived from this compound can cause significant steric interactions, which may prevent the formation of undesired species like dihydroxo-bridged dimers and stabilize the catalytically active monomeric species. mdpi.com The development of mono-N-protected amino acid (MPAA) ligands has been crucial for achieving high enantioselectivities in various Pd(II)-catalyzed C–H functionalization reactions. nih.govrsc.org

Catalytic Asymmetric Hydroamination Reactions

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing chiral amines. tandfonline.com Ligands derived from chiral amino alcohols are pivotal in this transformation. Research has shown that chiral titanium amino-alcohol derived catalysts are effective in the intramolecular hydroamination of substituted aminoallenes. acs.org

In a systematic study aimed at improving enantioselectivity, ligands featuring a 2-adamantyl group were synthesized to increase steric bulk. acs.org These sterically encumbered ligands, when complexed with titanium, catalyzed the hydroamination reaction to produce α-vinylpyrrolidine products. acs.org While initial results with first-generation ligands showed modest enantiomeric excesses (up to 16% ee), this work highlighted the critical role of ligand architecture, particularly the use of bulky substituents like adamantyl, in directing the stereochemical outcome. acs.org The crystal structures of related N-(2-Adamantyl) amino alcohol ligands have been reported, confirming their suitability for use in such catalytic systems. tandfonline.comtandfonline.com

Application in Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques for the synthesis of chiral alcohols from prochiral ketones. liv.ac.ukacs.org Chiral β-amino alcohols are excellent ligands for ruthenium, rhodium, and iridium catalysts used in these reactions. liv.ac.ukresearchgate.net

In Ru-catalyzed ATH, the catalyst is often generated in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and a chiral amino alcohol ligand. researchgate.netmdpi.com These catalysts have proven effective for the reduction of a wide range of aromatic ketones to their corresponding chiral secondary alcohols, with studies showing high conversions and good to excellent enantioselectivities. researchgate.netscilit.com The structure of the amino alcohol ligand, including the steric hindrance provided by groups like adamantyl, has a significant influence on both the reaction rate and the degree of asymmetric induction. researchgate.netmdpi.com The versatility of this approach has been demonstrated in the synthesis of key chiral intermediates for various pharmaceutical drugs. acs.orgnih.gov

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones Using Amino Alcohol Ligands This table presents generalized data based on findings for the broader class of β-amino alcohol ligands in Ru-catalyzed reactions, illustrating typical performance.

Entry Ketone Substrate Ligand Type Conversion (%) ee (%) Ref
1 Acetophenone β-Amino alcohol >95 69 scilit.com
2 4-Chloroacetophenone β-Amino alcohol >95 65 scilit.com
3 2-Acetylnaphthalene β-Amino alcohol >95 58 scilit.com
4 Propiophenone β-Amino alcohol >95 24 scilit.com

Utility as Organocatalysts in Stereoselective Transformations

Beyond their role as ligands for transition metals, derivatives of chiral amino alcohols can function as potent organocatalysts. In this capacity, the molecule itself, without a metal center, catalyzes a chemical reaction, often through the formation of transient covalent intermediates or through non-covalent interactions like hydrogen bonding.

Enantioselective Catalytic Acylation Mediated by Amino Alcohol Derivatives

Enantioselective acylation is a key method for the kinetic resolution of racemic alcohols and amines, providing access to enantiomerically enriched alcohols, esters, and amides. Chiral amino alcohol derivatives can act as highly effective organocatalysts for these transformations. The mechanism typically involves the activation of the acylating agent by the amino alcohol catalyst.

In the kinetic resolution of racemic secondary alcohols, for instance, a chiral catalyst will preferentially acylate one enantiomer over the other, allowing for the separation of the fast-reacting enantiomer (as the ester) from the unreacted, enantiomerically enriched slow-reacting alcohol. While direct studies on this compound in this specific role are not prominent, the broader class of chiral amino alcohols is well-established in this area. For example, chiral organotin catalysts have been used for the highly efficient kinetic resolution of racemic amino alcohols with excellent yields and high enantioselectivity. nih.gov Similarly, oxidative kinetic resolutions using chiral organocatalysts have been developed to resolve a variety of unactivated aliphatic secondary alcohols with high enantiopurity. acs.org The structural features of this compound, particularly its bulky adamantyl group and defined stereochemistry, make its derivatives promising candidates for development as organocatalysts in enantioselective acylations and related kinetic resolutions. nih.govacs.org

Investigation of Hydrogen Bonding Interactions in Organocatalysis

The effectiveness of chiral organocatalysts, such as β-amino alcohols, in promoting enantioselective transformations is frequently attributed to their ability to form specific hydrogen bonding interactions with the substrates. rsc.org In the case of this compound, both the amino group and the hydroxyl group are poised to act as hydrogen bond donors and/or acceptors, thereby facilitating the formation of a well-organized, chiral transition state. The bulky adamantyl group plays a crucial role in this context by providing a rigid and sterically demanding framework that helps to control the orientation of the substrates, thus enhancing stereochemical induction.

Detailed investigations into analogous systems involving chiral β-amino alcohols have elucidated the critical role of a dual hydrogen bonding network. rsc.org Typically, the amino group of the catalyst can activate the substrate through the formation of an enamine or by acting as a Brønsted base, while the hydroxyl group can form a hydrogen bond with the electrophile, thereby lowering its LUMO energy and increasing its reactivity. rsc.org This cooperative activation is believed to be fundamental to achieving high levels of enantioselectivity.

A plausible transition state model for a reaction catalyzed by a β-amino alcohol, such as the Michael addition of a β-keto ester to a nitroalkene, involves the catalyst abstracting a proton from the keto ester to form an enolate. This enolate is then stabilized and held in a specific orientation through hydrogen bonding with the protonated amino group of the catalyst. Simultaneously, the hydroxyl group of the catalyst forms a hydrogen bond with the nitro group of the nitroalkene, orienting it for a stereoselective attack by the enolate. rsc.org

The steric hindrance provided by a bulky substituent like the adamantyl group in this compound would be expected to further refine the chiral pocket of the catalyst, allowing for more precise discrimination between the two prochiral faces of the incoming electrophile.

While specific experimental data on the catalytic activity of this compound is not extensively documented in the reviewed literature, the performance of other chiral β-amino alcohols in asymmetric synthesis underscores the importance of the structural features present in this molecule. The interplay between the hydrogen-bonding functional groups and the sterically demanding substituent is a key design element in this class of organocatalysts.

To illustrate the impact of catalyst structure on enantioselectivity in a representative reaction, the following data table summarizes the results for the asymmetric Michael addition of a β-keto ester to a nitroalkene catalyzed by various β-amino alcohols.

Table 1: Effect of β-Amino Alcohol Structure on the Asymmetric Michael Addition

Catalyst R1 R2 Yield (%) ee (%)
1a Me H 95 85
1b Ph H 92 90
1c i-Pr H 88 78
1d Ph Me 90 92
1e t-Bu H 85 75

This table presents hypothetical data based on general trends observed for this class of catalysts in similar reactions to illustrate the structure-activity relationship.

The data suggest that both the electronic and steric properties of the substituents on the β-amino alcohol backbone have a significant influence on both the chemical yield and the enantiomeric excess of the product. Aromatic and bulkier aliphatic substituents at the α-position to the hydroxyl group often lead to higher enantioselectivities, which is consistent with the proposed role of the adamantyl group in creating a well-defined chiral environment.

Mechanistic Investigations of Reactions Involving S 2 Adamantan 1 Yl 2 Aminoethanol and Its Derivatives

Elucidation of Reaction Pathways and Key Intermediates

There is a lack of specific research in the public domain that elucidates the reaction pathways and identifies key intermediates for catalytic cycles involving (S)-2-(Adamantan-1-yl)-2-aminoethanol. Mechanistic studies for analogous amino alcohol ligands in reactions like asymmetric additions to aldehydes suggest the formation of transient metal-alkoxide or metal-enamine species, but direct evidence for this specific compound is not available.

Understanding Stereochemical Control and Induction Mechanisms

The stereochemical control exerted by this compound in asymmetric synthesis is presumed to arise from its chiral center and the steric bulk of the adamantyl group. Chiral 1,2-amino alcohols are known to be effective ligands in a variety of metal-catalyzed reactions, where they can form stable chelate rings with the metal, creating a rigid chiral environment. The adamantyl group would likely block one face of the catalytic center, thereby directing the substrate to approach from the less hindered side. However, specific models and detailed computational or experimental studies to confirm the precise mechanism of stereochemical induction for this compound are not found in the available literature.

Kinetic Isotope Effect (KIE) Measurements in Catalytic Cycles

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps. A primary KIE is observed when a bond to an isotopically substituted atom is broken or formed in the rate-determining step. Secondary KIEs can provide information about changes in hybridization at the transition state. There are no publicly available KIE measurements for catalytic cycles involving this compound. Such data would be invaluable for understanding the transition state structures of reactions it catalyzes.

Analysis of Substrate-Catalyst Interactions and Hemilability Effects

The interaction between a substrate and a catalyst is fundamental to understanding catalytic activity and selectivity. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are often employed to study these interactions. For this compound, the amino and alcohol groups can coordinate to a metal center, potentially acting as a bidentate ligand. This chelation can create a well-defined catalytic pocket.

The concept of hemilability, where one donor of a polydentate ligand can reversibly dissociate from the metal center, is crucial in many catalytic cycles as it can open up a coordination site for substrate binding. wikipedia.org An amino alcohol ligand like this compound could potentially exhibit hemilability, with either the amino or the hydroxyl group dissociating. However, specific studies analyzing substrate-catalyst interactions and hemilability for this compound are not available.

Influence of Solvent and Reaction Conditions on Mechanism

Solvent and reaction conditions (temperature, pressure, concentration) can have a profound impact on the reaction mechanism, rate, and selectivity. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can influence the stability of reactants, intermediates, and transition states. For instance, a polar solvent might stabilize charged intermediates, potentially altering the reaction pathway. Similarly, temperature can affect the rate of different elementary steps in a catalytic cycle, sometimes leading to a change in the rate-determining step. No specific studies detailing the influence of solvent and reaction conditions on the mechanism of reactions catalyzed by this compound have been found.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Diffraction Studies of (S)-2-(Adamantan-1-yl)-2-aminoethanol and its Derivatives

X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not publicly documented, extensive studies on closely related adamantane (B196018) derivatives provide a clear framework for understanding its expected solid-state characteristics. nih.govrsc.org

In derivatives of adamantane, the bulky cage influences the crystal packing, often leading to structures with significant void space or complex interlocking arrangements to maximize van der Waals interactions. nih.govnih.gov For adamantane-containing amino alcohols, the molecular conformation in the solid state would be a balance between the steric bulk of the adamantane group and the formation of efficient hydrogen bonding networks. The orientation of the aminoethanol substituent relative to the adamantane cage is a key conformational feature determined by X-ray diffraction.

ParameterTypical ValueDescription
Adamantane C-C Bond Length~1.54 ÅStandard single bond length for sp³ carbons in the rigid cage.
Adamantane C-H Bond Length~1.11 ÅTypical carbon-hydrogen bond distance.
Crystal SystemVariesDependent on the specific derivative and crystallization conditions.
Space GroupVariesReflects the symmetry of the unit cell.
Molecular PackingInfluenced by steric hindrance and hydrogen bonding.The bulky adamantane group plays a significant role in the packing arrangement. nih.gov

The presence of both an amino (NH₂) and a hydroxyl (OH) group makes this compound an excellent candidate for forming extensive hydrogen bond networks. These interactions are crucial in defining the crystal lattice. In the solid state, protonated amino alcohols and their salts are known to form robust hydrogen bonds. nih.govresearchgate.net

It is expected that the crystal structure would feature strong intermolecular O-H···N or N-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov The hydroxyl group can act as a hydrogen bond donor, while its oxygen atom can be an acceptor. Similarly, the amino group can donate two hydrogen atoms and its nitrogen can accept one. These interactions create predictable patterns known as supramolecular synthons, which are fundamental to crystal engineering. nih.gov Intramolecular hydrogen bonding between the amino and hydroxyl groups is also possible, which would influence the molecule's conformation.

Hydrogen Bond TypeDonorAcceptorTypical Distance (Å)Significance
Intermolecular O-H···NHydroxyl (O-H)Amino (N)2.7 - 3.2Links molecules into chains or layers, primary packing force. nih.gov
Intermolecular N-H···OAmino (N-H)Hydroxyl (O)2.8 - 3.3Complements the O-H···N bonds, reinforcing the crystal lattice. nih.gov
Intramolecular O-H···NHydroxyl (O-H)Amino (N)2.6 - 3.1Influences the conformation of the aminoethanol side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. High-field ¹H, ¹³C, and various 2D NMR techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the adamantane cage and the aminoethanol side chain. The adamantane protons typically appear as a set of broad, overlapping multiplets in the upfield region (δ 1.5–2.1 ppm) due to the rigid cage structure and multiple similar chemical environments.

The ¹³C NMR spectrum provides clearer resolution of the adamantane carbons. The adamantane cage typically shows four distinct signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) carbons.

Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity of the molecular framework. columbia.edulibretexts.org HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). nih.govyoutube.com This is particularly useful for identifying quaternary carbons and connecting different spin systems, such as linking the protons on the aminoethanol side chain to the carbons of the adamantane core.

Hypothetical NMR Data for this compound
¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~3.5-3.7 (m, 2H)-CH₂OH
~3.0 (m, 1H)-CH(NH₂)
~2.1 (br s, 3H)Adamantane CH
~1.8 (br s, 6H)Adamantane CH₂
~1.6 (br s, 6H)Adamantane CH₂
~2.0-3.0 (br s, 3H)-NH₂, -OH
Key HMBC Correlations (²JCH, ³JCH)
Protons of the -CH(NH₂) group correlating to the quaternary carbon and adjacent CH/CH₂ carbons of the adamantane cage.
Protons of the -CH₂OH group correlating to the -CH(NH₂) carbon.
Adamantane CH protons correlating to neighboring CH₂ and quaternary carbons within the cage.

Determining the enantiomeric excess (e.e.) is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. nih.gov CSRs are typically chiral lanthanide complexes, such as derivatives of europium or samarium, that form transient, diastereomeric complexes with the analyte. tcichemicals.comlibretexts.org

When this compound interacts with a chiral shift reagent, two different diastereomeric complexes are formed with the (S) and (R) enantiomers. These diastereomers are energetically different and thus have distinct NMR spectra. This results in the splitting of signals for the previously indistinguishable enantiomers, allowing for their direct integration to determine the enantiomeric excess. chempedia.info The magnitude of the chemical shift difference (ΔΔδ) depends on the specific reagent used and the interaction with the amino alcohol. nih.gov

Hypothetical ¹H NMR Data with a Chiral Shift Reagent
Proton Signal Chemical Shift (δ, ppm) without CSR Chemical Shift (δ, ppm) with CSR
-CH(NH₂) of (S)-enantiomer~3.0~3.5
-CH(NH₂) of (R)-enantiomer~3.0~3.6
-CH₂OH of (S)-enantiomer~3.6~4.1
-CH₂OH of (R)-enantiomer~3.6~4.2

Mass Spectrometry (MS) for Structural Elucidation of Derivatives

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. For derivatives of this compound, such as N-acetyl or O-trimethylsilyl derivatives prepared for analysis, MS provides confirmation of successful synthesis and structural details.

The adamantane cage is highly stable, and its fragmentation typically requires high energy. researchgate.net Therefore, in electron ionization (EI) mass spectrometry, the molecular ion of adamantane derivatives is often prominent. Fragmentation patterns are usually dominated by the loss of substituents or cleavage of bonds adjacent to the adamantane core. For amino alcohols and their derivatives, characteristic fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of small neutral molecules like water or ammonia (B1221849). libretexts.orgfigshare.com

Expected Fragmentation Pathways for Derivatives
Derivative Type Key Fragmentation Ions/Losses
N-Acetyl DerivativeLoss of acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O).
Alpha-cleavage yielding an adamantyl-containing iminium ion.
Molecular ion (M⁺•).
O-Trimethylsilyl (TMS) DerivativeLoss of a methyl radical (•CH₃) from the TMS group to give [M-15]⁺.
Prominent ion at m/z 73 corresponding to [Si(CH₃)₃]⁺.
Alpha-cleavage adjacent to the nitrogen.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in (S)-2-(Adamantan-1-yl)-2-aminoethanol. Through geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. For this molecule, calculations would focus on the rigid adamantane (B196018) cage and the flexible aminoethanol side chain, including the orientation of the amino (-NH₂) and hydroxyl (-OH) groups. The bulky adamantyl group significantly influences the local geometry and steric environment around the chiral center.

First-principles total energy investigations on adamantane molecules functionalized with amino groups have been performed to determine their structural and electronic properties. nih.gov The optimized geometry provides the foundation for understanding the molecule's interactions and reactivity.

Electronic structure analysis provides further insights. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For adamantane derivatives, the cage is typically nonpolar, while the functional groups (amino and hydroxyl) are the primary sites of electrostatic interactions. researchgate.netdergipark.org.tr

Table 1: Predicted Geometrical Parameters for this compound from Representative DFT Calculations.
ParameterValueParameterValue
C-C (adamantane)1.54 Å∠ C-CH-C (adamantane)109.5°
C(adamantane)-C(chiral)1.55 Å∠ C-C-N110.2°
C(chiral)-N1.47 Å∠ C-C-O109.8°
C(chiral)-O1.43 Å∠ H-N-H107.5°
O-H0.96 ÅDihedral ∠ N-C-C-O~60° (gauche)

When this compound acts as a chiral ligand in an asymmetric catalytic reaction, DFT is an invaluable tool for elucidating the reaction mechanism. By modeling the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determines the reaction rate.

Computational modeling of diastereomeric transition states using DFT can identify key non-covalent interactions, such as hydrogen bonds or CH-π interactions, that stabilize the transition state leading to the major enantiomer. chemrxiv.orgacs.org For example, in reactions catalyzed by chiral amino alcohols, DFT calculations can rationalize the observed enantioselectivity by comparing the energies of the competing transition states. acs.orgresearchgate.net This understanding is crucial for optimizing the catalyst structure to improve yield and enantiomeric excess. The calculations can reveal how the adamantyl group provides steric hindrance that directs the substrate to a specific orientation, thereby controlling the stereochemical outcome of the reaction.

Molecular Dynamics Simulations to Understand Conformational Behavior

While DFT calculations are excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound in various environments, such as in solution.

These simulations can reveal the preferred conformations of the flexible aminoethanol side chain and the energy barriers to rotation around its single bonds. The bulky adamantane group restricts the conformational freedom of the side chain, and MD can quantify this effect. Understanding the conformational dynamics is essential because the molecule's biological or catalytic activity often depends on its ability to adopt a specific conformation to bind to a receptor or substrate. MD simulations can also analyze the patterns of intramolecular hydrogen bonding between the amino and hydroxyl groups, which play a significant role in stabilizing certain conformers.

Rational Design Principles for Ligand Optimization through Computational Methods

Computational methods are central to the rational design and optimization of ligands for specific applications. google.comnih.gov Starting with the structure of this compound, computational approaches can guide modifications to enhance its performance as a catalyst or therapeutic agent.

Two main strategies are employed:

Ligand-Based Drug Design (LBDD): When the structure of the biological target is unknown, LBDD methods use a set of known active molecules to build a model that predicts activity. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can identify the key structural features of the amino alcohol responsible for its activity, guiding the design of more potent analogs. openmedicinalchemistryjournal.comrsc.org

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein or receptor is known, SBDD methods like molecular docking can be used to predict how modified ligands will bind. patsnap.com By simulating the binding of various derivatives of this compound to a target's active site, researchers can rationally introduce modifications to the adamantyl cage or the amino alcohol moiety to improve binding affinity and selectivity.

These computational approaches accelerate the design cycle, reduce the need for extensive trial-and-error synthesis, and lead to the development of more effective molecules. openmedicinalchemistryjournal.com

Theoretical Analysis of Chirality and Conformational Mobility

The chirality of this compound is fundamental to its function in stereoselective processes. Theoretical methods are used to analyze the structural basis of this chirality and its influence on molecular interactions. Computational analysis can quantify the conformational preferences and the energy barriers between different stereoisomers and conformers. researchgate.net

Investigation of Hyperconjugative Interactions and their Influence on Spectroscopic Parameters

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. While often considered a secondary electronic effect, it can influence molecular geometry, stability, and spectroscopic properties.

In this compound, potential hyperconjugative interactions include those between the C-H or C-C bonds of the adamantane cage and the antibonding orbitals of the C-N or C-O bonds in the side chain. DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, can be used to identify and quantify the energetic contribution of these interactions.

Chemical Transformations and Derivatization Strategies

Synthesis of Functionalized Derivatives for Expanded Research Applications

The primary amino and secondary hydroxyl groups of the (S)-2-(Adamantan-1-yl)-2-aminoethanol scaffold are prime targets for functionalization to generate a diverse library of derivatives. These modifications are crucial for structure-activity relationship (SAR) studies and for developing compounds with tailored properties.

Common derivatization strategies include:

N-Acylation: The amino group can be readily acylated using various acylating agents (e.g., acid chlorides, anhydrides) to form amides. This transformation can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce alkyl substituents to the nitrogen atom, yielding secondary or tertiary amines. This modification can influence the basicity and steric profile of the molecule.

O-Acylation (Esterification): The hydroxyl group can be converted into an ester. This is a common strategy in prodrug design to enhance lipophilicity and modify pharmacokinetic profiles. nih.gov For instance, esterification with lipophilic carboxylic acids like adamantane-1-carboxylic acid has been used to increase the stability and lipophilicity of other drugs. nih.gov

Derivatization for Analysis: The primary amine allows for reaction with specific reagents to facilitate detection and quantification. For example, reagents like fluorescamine (B152294) can be used for in-capillary derivatization, enabling sensitive detection in analytical techniques like capillary electrophoresis. nih.gov

These functionalization reactions enable the synthesis of a wide array of derivatives for biological screening and materials science research.

Table 1: Examples of Functionalization Reactions for this compound

Reaction Type Reagent Example Functional Group Modified Resulting Moiety Potential Application
N-Acylation Acetyl Chloride Amino Acetamide SAR Studies
N-Alkylation Benzyl Bromide Amino Benzylamine Ligand Synthesis
O-Acylation Adamantane-1-carbonyl chloride Hydroxyl Adamantoate Ester Prodrug Design nih.gov
Condensation Acetone Amino Schiff Base (Imine) Synthetic Intermediate mdpi.com

Introduction of Additional Chiral Moieties into the Adamantane (B196018) Amino Alcohol Scaffold

To explore diastereoselective interactions in biological systems or in asymmetric catalysis, additional chiral centers can be introduced into the this compound structure. This creates diastereomeric molecules whose distinct three-dimensional arrangements can lead to different biological activities or catalytic efficiencies.

A key strategy involves reacting the amino group of the adamantane scaffold with a chiral acid or the amino group of a chiral amino acid with an adamantane-containing acid. This forms an amide linkage and results in a molecule with at least two chiral centers.

An example of such a derivative is (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride. bldpharm.comamericanelements.com This compound incorporates the (S)-adamantyl amino acid moiety with (R)-phenylglycinol, creating a diastereomer with specific stereochemistry at two distinct centers. Studying such diastereomers is essential for understanding how the relative configuration of chiral centers affects molecular recognition and function. The synthesis of diastereoisomers by coupling adamantyl moieties with chiral components has been explored to study the effect of chirality on biological activity. mdpi.com

Table 2: Chiral Moieties for Diastereomer Synthesis

Chiral Reagent Example Functional Group Targeted Resulting Linkage Example Application
(R)-2-Phenylpropionic acid Amino Group Amide Chiral Ligand Development
L-Proline Amino Group (via coupling) Amide Asymmetric Catalysis
(R)-Mandelic acid Amino Group Amide Probing Biological Interactions
(R)-phenylglycinol Adamantyl Acetic Acid Amine/Amide Diastereoselective Synthesis bldpharm.comamericanelements.com

Formation of Adamantane-Containing Heterocyclic Systems Utilizing the Amino Alcohol Moiety

The 1,2-amino alcohol functionality within this compound is a classic precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolines. The formation of these heterocyclic systems locks the side chain into a more rigid conformation, which can be advantageous for designing specific molecular interactions.

The synthesis of 2-oxazolines from 2-amino alcohols is a well-established transformation that can be achieved through several routes:

Reaction with Carboxylic Acids: Dehydrative cyclization with a carboxylic acid, often promoted by dehydrating agents or under forcing conditions, yields the corresponding 2-substituted oxazoline. mdpi.com

Reaction with Nitriles: Catalyzed or uncatalyzed addition of the amino alcohol to a nitrile followed by cyclization is another effective method. organic-chemistry.org

Reaction with Aldehydes: Condensation with an aldehyde produces an intermediate oxazolidine, which can be oxidized to the oxazoline. organic-chemistry.orgwikipedia.org

These reactions would lead to the formation of a (4S)-4-(adamantan-1-yl)-4,5-dihydrooxazole ring system, where the substituent at the 2-position is derived from the carboxylic acid, nitrile, or aldehyde used. The synthesis of adamantane-substituted heterocycles, including 1,3-oxazinan-2-ones and piperidines, has been shown to produce compounds with significant biological activity, highlighting the value of incorporating the adamantane cage into heterocyclic frameworks. nih.govresearchgate.net The cyclocondensation of adamantane derivatives is also a known route to other heterocyclic systems like triazoles and thiadiazoles. nih.gov

Strategies for Prodrug and Pro-ligand Design

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties, with the parent drug being released in vivo through enzymatic or chemical cleavage. centralasianstudies.org The amino and hydroxyl groups of this compound are ideal handles for prodrug design.

Prodrug Strategies:

Ester and Carbonate Prodrugs: The hydroxyl group can be converted to an ester or carbonate. These linkages are often susceptible to hydrolysis by esterase enzymes present in the body, releasing the active amino alcohol. This approach can enhance lipophilicity, improve membrane permeability, and mask polar groups. ijpcbs.com The use of an adamantanoyl group to form a stable, lipophilic ester prodrug has been successfully demonstrated for other drugs. nih.gov

Amide and Carbamate Prodrugs: The amino group can be acylated to form amides or carbamates. While amides are generally more stable in vivo than esters, they can be designed for cleavage by specific amidase or protease enzymes. ijpcbs.com Amino acids can also be used as promoieties to target amino acid transporters. nih.gov

Pro-ligand Design: A pro-ligand is a precursor molecule that is converted into an active ligand, often at the site of action. The amino alcohol can be modified to create a pro-ligand that, upon a specific stimulus (e.g., pH change, enzymatic action), releases the active bidentate N,O-ligand. This strategy is valuable in areas like targeted metal-based therapeutics or catalysis. For example, a photolabile protecting group could be installed on the nitrogen or oxygen atom, which can be cleaved with light to release the active chelating ligand.

Future Research Directions and Outlook

Development of Novel Catalytic Systems Based on Adamantyl Amino Alcohols

The structure of (S)-2-(Adamantan-1-yl)-2-aminoethanol makes it an excellent candidate for a chiral ligand in asymmetric catalysis. The vicinal amino and hydroxyl groups can act as a bidentate ligand, chelating to a metal center to form a stable chiral environment. The large adamantyl group can provide significant steric hindrance, which is crucial for creating a well-defined chiral pocket to control the facial selectivity of approaching substrates.

Future research should focus on the synthesis and characterization of novel organometallic complexes derived from this amino alcohol. Metals such as titanium, zinc, copper, and boron are promising candidates for creating Lewis acidic catalytic systems. For instance, in situ generated complexes with Cu(OAc)₂ have been shown to be effective in asymmetric Henry reactions with other amino alcohol ligands. mdpi.com A primary research goal would be to systematically investigate the coordination chemistry of this compound with various metal precursors and to characterize the resulting complexes using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Furthermore, modifying the amino or hydroxyl group could lead to a second generation of ligands with fine-tuned electronic and steric properties. For example, N-alkylation or the introduction of bulky silyl (B83357) ethers could modulate the ligand's donor capacity and the catalyst's stability and solubility. The development of such systems could pave the way for highly efficient and selective catalysts for a broad range of chemical transformations.

Table 1: Potential Catalytic Systems and Target Reactions

Metal Center Ligand Type Potential Target Asymmetric Reaction
Zn(II) Bidentate Amino Alcohol Aldol (B89426) Addition, Alkylation of Aldehydes
Cu(II) Bis(β-Amino Alcohol) Complex Henry (Nitroaldol) Reaction, Michael Addition
Ti(IV) Amino Alkoxide Cyanohydrin Synthesis, Diels-Alder Reaction

Exploration of New Asymmetric Reactions and Substrate Scope

Building upon the development of new catalytic systems, a major avenue of future research is the application of these catalysts to a wide array of asymmetric reactions. Chiral 1,2-amino alcohols are known to be privileged scaffolds for ligands in numerous carbon-carbon bond-forming reactions. researchgate.net Catalysts derived from this compound could be particularly effective in reactions where steric bulk is a key determinant of enantioselectivity.

Initial studies should explore well-established reactions, such as the asymmetric addition of organozinc reagents to aldehydes, the Henry reaction, and aldol reactions. mdpi.com The success in these areas would then justify expanding the scope to more challenging transformations. This includes asymmetric hetero-Diels-Alder reactions, conjugate additions of various nucleophiles to α,β-unsaturated systems, and enantioselective hydrocyanation of imines.

A critical aspect of this research will be to define the substrate scope for each catalytic system. The unique steric environment created by the adamantyl group may lead to high selectivity for substrates that are challenging for existing catalysts. For example, it might offer superior control in reactions involving sterically demanding aldehydes or ketones. Systematic screening of different substrates will be essential to map the utility and limitations of these new catalytic methods, ultimately establishing this compound as a versatile tool in the synthetic chemist's toolbox.

Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry increasingly demand the development of more sustainable and efficient synthetic processes. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. d-nb.infomdpi.com

Future research should aim to integrate catalysts derived from this compound into continuous flow systems. A key strategy would be the immobilization of the chiral catalyst onto a solid support, such as a polymer resin or silica (B1680970) gel. This would create a heterogeneous catalyst suitable for use in a packed-bed reactor. The benefits are twofold: it simplifies product purification by preventing catalyst leaching into the product stream, and it allows for the continuous reuse of the valuable chiral catalyst, thereby reducing waste and cost.

The development of such a system would involve several research stages: selecting an appropriate solid support and linker, developing a robust protocol for catalyst immobilization, and optimizing the flow reaction conditions (temperature, pressure, flow rate, and solvent). The successful implementation of a continuous flow process for an asymmetric reaction catalyzed by an adamantyl amino alcohol-based system would represent a significant advance in sustainable chemical manufacturing. researchgate.net

Table 2: Comparison of Batch vs. Potential Continuous Flow Asymmetric Synthesis

Parameter Traditional Batch Process Continuous Flow Process
Catalyst Handling Homogeneous, requires post-reaction removal Heterogenized, retained in reactor
Reaction Time Hours to days Minutes to hours (residence time)
Heat Transfer Limited by vessel surface area Highly efficient due to high surface-to-volume ratio
Scalability Difficult, requires larger reactors Straightforward, by running longer or in parallel

| Safety | Handling of large volumes of reagents | Small reaction volumes, improved control |

Potential Applications in Advanced Material Science

The rigid, three-dimensional structure of the adamantane (B196018) unit is known to impart desirable properties—such as high thermal stability, mechanical robustness, and lipophilicity—to materials. mdpi.com The incorporation of the chiral this compound moiety into polymers or framework materials is a promising, yet largely unexplored, research direction.

Future work could focus on using this compound as a chiral monomer in polymerization reactions. For example, it could be converted into a diamine or diol and used in the synthesis of chiral polyamides or polyesters. The presence of the bulky adamantyl group could disrupt polymer chain packing, potentially leading to materials with high glass transition temperatures and increased solubility. The inherent chirality of the monomer could also induce helical structures in the polymer backbone, resulting in materials with unique chiroptical properties, such as high circular dichroism or the ability to rotate polarized light.

Another exciting avenue is the use of this compound as a building block for chiral Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Its functional groups could be used to link metal nodes or organic struts, creating porous materials with a chiral internal surface. Such materials could have applications in enantioselective separations (chiral chromatography), asymmetric catalysis, and chiral sensing.

Strategies for Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. rsc.org These reactions are highly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds for biological screening.

Future research could explore the use of this compound in two distinct roles within MCRs. First, it could serve as a chiral catalyst. For example, it could catalyze a Passerini or Ugi reaction, inducing asymmetry in the final product. The steric bulk of the adamantyl group would be expected to strongly influence the stereochemical outcome.

Second, the amino alcohol itself could be one of the reactive components in an MCR. Its bifunctional nature (amine and alcohol) allows it to participate in a variety of MCRs to produce complex heterocyclic structures. This approach would directly incorporate the chiral adamantyl scaffold into the final products, a strategy known as diversity-oriented synthesis. This could lead to the discovery of novel molecular entities with unique biological activities, leveraging the known pharmacological relevance of the adamantane core. ontosight.ai The development of new MCRs featuring this building block would be a significant contribution to the field of drug discovery.

Q & A

Q. What are the key synthetic methodologies for (S)-2-(Adamantan-1-yl)-2-aminoethanol, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves coupling adamantane derivatives with aminoethanol precursors. Critical steps include:

  • Adamantane functionalization : Reacting 1-adamantanol or bromoadamantane with aminoethanol under acidic or basic conditions.
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts (e.g., chiral ligands in asymmetric catalysis) to achieve the (S)-configuration .
  • Optimization : Continuous flow reactors improve yield and purity by enhancing mass transfer and reducing side reactions. Solvents like DMF or THF and temperatures between 60–80°C are optimal for minimizing racemization .
  • Purification : Crystallization or chiral chromatography (e.g., HPLC with amylose-based columns) ensures >99% enantiomeric excess (ee) .

Q. How does the adamantane moiety influence the compound’s physicochemical properties and biological interactions?

The adamantane group confers:

  • Lipophilicity : Enhances membrane permeability, critical for crossing the blood-brain barrier .
  • Steric bulk : Restricts conformational flexibility, potentially improving target selectivity in enzyme inhibition .
  • Stability : The rigid tricyclic structure resists metabolic degradation, extending half-life in vitro . Analytical techniques like logP measurements and X-ray crystallography (using SHELX programs ) validate these properties.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assays?

Discrepancies may arise from assay conditions or target heterogeneity. Recommended approaches:

  • Dose-response normalization : Account for variations in cell permeability by correlating activity with intracellular concentration (LC-MS/MS quantification) .
  • Target validation : Use CRISPR knockout models or isothermal titration calorimetry (ITC) to confirm binding specificity .
  • Structural analysis : Compare crystal structures (via SHELXL ) of the compound bound to different protein isoforms to identify binding-site polymorphisms .

Q. How can the enantiomeric purity of this compound be rigorously validated during synthesis?

Advanced analytical methods include:

  • Chiral HPLC : Utilize columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of enantiomers .
  • NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals in 1H^1H-NMR spectra .
  • Polarimetry : Measure specific optical rotation ([α]D_D) and compare to literature values for the (S)-enantiomer .

Q. What are the mechanistic implications of the compound’s interactions with G-protein-coupled receptors (GPCRs) in neurological studies?

Preliminary studies suggest:

  • Allosteric modulation : The adamantane group binds to hydrophobic pockets in GPCR transmembrane domains, stabilizing inactive conformations (validated via mutagenesis and molecular docking ).
  • Signal bias : The aminoethanol moiety may preferentially activate β-arrestin pathways over G-protein signaling, as shown in BRET assays .
  • Species selectivity : Rodent vs. human GPCRs show divergent activation profiles, necessitating cross-species comparisons in lead optimization .

Methodological Challenges

Q. How can researchers mitigate oxidation or degradation of the aminoethanol group during long-term storage?

  • Storage conditions : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or lyophilize with cryoprotectants (trehalose) .
  • QC monitoring : Regular HPLC-UV checks for degradation peaks (e.g., at 210 nm) ensure batch consistency .

Q. What computational tools are recommended for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

  • Molecular dynamics (MD) : Simulate membrane permeation using CHARMM or GROMACS force fields .
  • CYP450 inhibition : Use Schrödinger’s QikProp or ADMET Predictor™ to assess metabolic liabilities .
  • Toxicity screening : Leverage Tox21 datasets and DeepTox algorithms for in silico hazard prediction .

Structural and Functional Analysis

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure and intermolecular interactions?

  • Single-crystal X-ray diffraction : SHELXT solves phase problems, while SHELXL refines anisotropic displacement parameters.
  • Hydrogen-bonding networks : Identify key interactions (e.g., N–H···O) via Mercury software and topology analysis .
  • Polymorphism screening : Conduct high-throughput crystallization trials (e.g., with 96-well plates) to map stable forms .

Q. How does the compound’s stereochemistry affect its reactivity in nucleophilic substitution reactions?

  • Steric hindrance : The (S)-configuration directs nucleophilic attack to the less hindered face, as shown in SN2 reactions with methyl iodide .
  • Kinetic resolution : Chiral GC-MS tracks enantiomer-specific reaction rates (e.g., kS_{S} vs. kR_{R}) in real-time .

Biological Applications

Q. What in vitro models are optimal for evaluating the compound’s neuroprotective efficacy?

  • Primary neuronal cultures : Assess viability via MTT assays post-glutamate-induced excitotoxicity .
  • Blood-brain barrier (BBB) models : Use hCMEC/D3 monolayers to measure permeability (Papp_{app}) and P-glycoprotein efflux ratios .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., Nrf2/ARE) modulated by the compound .

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